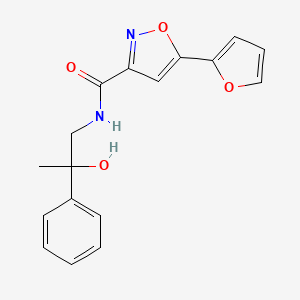

5-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-17(21,12-6-3-2-4-7-12)11-18-16(20)13-10-15(23-19-13)14-8-5-9-22-14/h2-10,21H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJKWGSINJYUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 312.325 g/mol . The compound features a furan ring, an oxazole moiety, and a carboxamide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. For example, derivatives of oxazole and other heterocycles have shown significant antiproliferative effects against various cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 180 | Tubulin inhibition |

| Compound B | MDA-MB-231 | 3100 | HDAC inhibition |

| This compound | A549 | TBD | TBD |

Note: TBD indicates that further studies are needed to determine the IC50 values and mechanisms for the specific compound .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through the modulation of NF-kB signaling pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could have therapeutic applications in inflammatory diseases .

Case Studies

Research has focused on synthesizing and evaluating the biological activities of various oxazole derivatives. In one study, derivatives were tested for their ability to inhibit tumor growth in vivo and demonstrated promising results compared to standard chemotherapeutic agents .

In another study, specific analogs were tested against a panel of human cancer cell lines, revealing varying degrees of cytotoxicity and potential pathways for further development . These findings highlight the importance of structural modifications in enhancing biological activity.

Q & A

Basic: What experimental methods are recommended for synthesizing this compound, and how is purity validated?

Answer:

The synthesis involves coupling the oxazole-3-carboxylic acid derivative with a hydroxy-phenylpropylamine intermediate. A typical protocol includes:

- Step 1: Condensation of 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with 2-hydroxy-2-phenylpropylamine using coupling agents like HATU or EDCI in DMF .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization.

- Purity Validation:

- HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).

- 1H/13C NMR for structural confirmation (e.g., furan proton signals at δ 6.3–7.4 ppm, oxazole C=O at ~160 ppm) .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond angles and stereochemistry. Hydrogen bonding between the hydroxy group and oxazole oxygen can stabilize the structure .

- Spectroscopy:

- IR: Carboxamide C=O stretch at ~1650 cm⁻¹; hydroxyl O-H stretch at 3200–3500 cm⁻¹.

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₇H₁₇N₂O₄: 321.12) .

Basic: What initial biological screening assays are applicable for this compound?

Answer:

- Wnt/β-catenin Pathway Activation: Luciferase reporter assays (e.g., TOPFlash) in HEK293T cells to assess agonism, comparing activity to SKL2001 (a structurally related Wnt agonist) .

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HCT116, HepG2) to evaluate IC₅₀ values.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF) to balance reactivity and solubility.

- Catalyst Optimization: Compare coupling agents (EDCI vs. HATU) and bases (DIPEA vs. TEA). HATU typically enhances carboxamide coupling efficiency .

- Temperature Control: Reflux in 1,4-dioxane (80–100°C) may reduce side products vs. room-temperature reactions .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

- Modify Substituents:

- Assay Design: Test analogs in Wnt pathway assays and measure binding affinity via surface plasmon resonance (SPR) with Frizzled receptors .

Advanced: How to validate the compound’s target specificity in Wnt signaling?

Answer:

- siRNA Knockdown: Silence Frizzled receptors (e.g., FZD1, FZD7) and measure reduced activity in TOPFlash assays.

- Competitive Binding: Use radiolabeled Wnt ligands (e.g., 125I-Wnt3a) in displacement assays .

Advanced: How to resolve contradictions in biological activity across cell lines?

Answer:

- Assay Conditions: Standardize cell confluency, serum concentration, and Wnt ligand co-treatment (e.g., Wnt3a).

- Pathway Crosstalk: Perform RNA-seq to identify off-target effects (e.g., non-canonical Wnt5a pathways) .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

- Prodrug Design: Introduce phosphate groups at the hydroxypropyl moiety.

- Formulation: Use cyclodextrin-based carriers or PEGylated liposomes. highlights solubility challenges in oxazole derivatives .

Advanced: How to assess pharmacokinetics and metabolic stability?

Answer:

- In Vivo PK: Administer intravenously/orally in rodents; collect plasma samples for LC-MS/MS analysis (measure t₁/₂, Cmax, AUC).

- Hepatic Microsome Assays: Incubate with human/rat liver microsomes to identify CYP450-mediated metabolites.

Advanced: How to perform crystallographic fragment screening for binding studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.